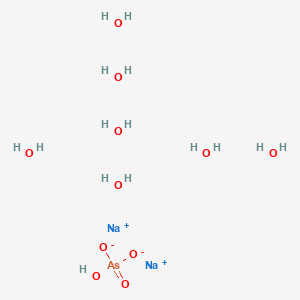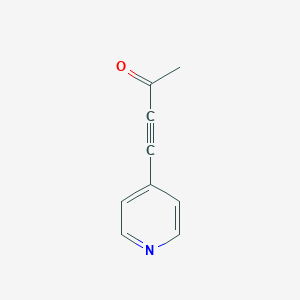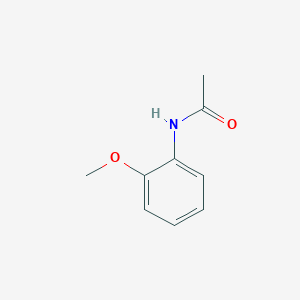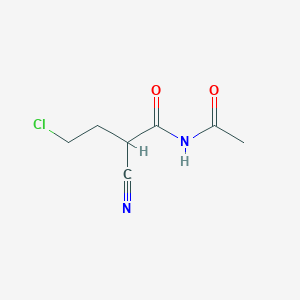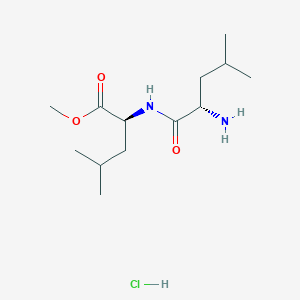
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 127862-88-8 and a linear formula of C17H16FNO4 . It has a molecular weight of 317.32 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis of Sulfones and Other Derivatives : The compound has been used in the synthesis of various derivatives like (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, showcasing its utility in organic synthesis and derivative formation (Enders, Berg, & Jandeleit, 2003).
Radiolabeling for Metabolic Studies : The compound has been utilized in the efficient radiolabeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).
Key Intermediate in Medicinal Chemistry : It acts as a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV inhibitor developed for treating type-2 diabetes mellitus. This highlights its importance in drug development and medicinal chemistry (Deng et al., 2008).
Development of New Antibacterial Compounds : Research includes the synthesis of new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, demonstrating potential for developing novel antibacterial agents (Pund et al., 2020).
Synthesis of Amino Acid Derivatives : It has been used in the synthesis of various amino acid derivatives, including non-proteinogenic amino acids, illustrating its versatility in the field of amino acid chemistry (Adamczyk & Reddy, 2001).
Application in Green Chemistry : The compound's derivative, phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules in green chemistry applications, emphasizing its potential in sustainable chemical processes (Trejo-Machin et al., 2017).
PET Tracer Synthesis for Tumor Delineation : Its derivatives have been synthesized for positron emission tomography (PET) tracers in tumor imaging, underlining its significance in diagnostic imaging and oncology research (Shoup & Goodman, 1999).
Use in Decarboxylation of Amino Acids : The compound has been involved in the chemocatalytic decarboxylation of amino acids, providing a direct access to primary amines, showing its application in the conversion of renewable resources (Claes, Janssen, & De Vos, 2019).
Synthesis of N- and O-Acyl Derivatives : The compound has been used in the synthesis of N- and O-acyl derivatives of primary amines and aminoalkanols, contributing to the development of compounds with various biological activities (Isakhanyan et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJREHMTTLYKRJ-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559581 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid | |
CAS RN |
127862-88-8 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

